5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane
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Overview
Description
5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of bromine, chlorine, and a phenoxy group attached to a tert-butyl dimethylsilane moiety.
Preparation Methods
The synthesis of 5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane typically involves the reaction of 5-bromo-2-chlorophenol with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The phenoxy group can be oxidized or reduced under specific conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research into its effects on biological systems could lead to new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane involves its interaction with molecular targets in biological systems. The phenoxy group can interact with enzymes or receptors, while the bromine and chlorine atoms may influence the compound’s reactivity and binding affinity. The tert-butyl dimethylsilane moiety provides steric hindrance, affecting the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-chlorophenoxy(tert-butyl)dimethylsilane include:
5-Bromo-2-tert-butylpyrimidine: Another bromine-containing compound with different applications.
(3-Bromopropoxy)tert-butyl dimethylsilane: A compound with a similar silyl group but different functional groups.
Compared to these compounds, this compound is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5-bromo-2-chlorophenoxy)-tert-butyl-dimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrClOSi/c1-12(2,3)16(4,5)15-11-8-9(13)6-7-10(11)14/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLMTOCOHWRSRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrClOSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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